1,1,1-Trifluoro-3,3-dimethoxypropane
Overview
Description
Synthesis Analysis
1,1,1-Trifluoro-3,3-dimethoxypropane, as a fluorinated compound, plays a pivotal role in organic synthesis. Its structural features allow for its use in the development of novel organic synthesis methodologies, including electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds.Chemical Reactions Analysis
1,1,1-Trifluoro-3,3-dimethoxypropane, as a fluorinated compound, is involved in various chemical reactions. Its structural features allow for its use in the development of novel organic synthesis methodologies, including electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds.Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3,3-dimethoxypropane has a density of 1.1±0.1 g/cm³ . It has a boiling point of 62.8±40.0 °C at 760 mmHg . The vapour pressure is 188.3±0.1 mmHg at 25°C . The enthalpy of vaporization is 29.2±3.0 kJ/mol . The flash point is -3.2±23.2 °C . The index of refraction is 1.336 . The molar refractivity is 29.1±0.3 cm³ . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis of Fluorinated Imidazoles and Benzimidazoles
1,1,1-Trifluoro-3,3-dimethoxypropane can be used in the synthesis of various fluoro-functionalized imidazoles and benzimidazoles . These compounds are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . The hydrolysis of 3,3-dibromo-1,1,1-trifluoroacetone, prepared by bromination of 1,1,1-trifluoroacetone, by aqueous sodium acetate afforded the corresponding glyoxals in situ, which underwent condensation with aldehydes in the presence of ammonia to produce the corresponding trifluoromethylated imidazoles .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) and its derivatives, which are key structural motifs in active agrochemical and pharmaceutical ingredients, can be synthesized using 1,1,1-Trifluoro-3,3-dimethoxypropane . TFMP derivatives are used in the protection of crops from pests .
Use in Material Science
Fluoroalkyl-derivatized imidazolium-based ionic liquids, which can be synthesized using 1,1,1-Trifluoro-3,3-dimethoxypropane, are becoming increasingly important in the material science area . They are useful in biphasic reaction catalysis, conductive membranes, dye-sensitized solar cells, atom transfer radical polymerization, and as water purification agents .
Use in Battery Technology
1,1,1-Trifluoro-3,3-dimethoxypropane can be used in the synthesis of 2-trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI), which shows promising results in rechargeable lithium battery technology .
Use in Pharmaceutical Industry
Several pharmaceutical and veterinary products containing the TFMP moiety, which can be synthesized using 1,1,1-Trifluoro-3,3-dimethoxypropane, have been granted market approval, and many candidates are currently undergoing clinical trials .
Use in Agrochemical Industry
More than 20 new TFMP-containing agrochemicals, which can be synthesized using 1,1,1-Trifluoro-3,3-dimethoxypropane, have acquired ISO common names .
Safety and Hazards
Mechanism of Action
Target of Action
As a fluorinated compound, it plays a pivotal role in organic synthesis.
Mode of Action
1,1,1-Trifluoro-3,3-dimethoxypropane interacts with its targets through its structural features, which allow for its use in the development of novel organic synthesis methodologies. These include electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds.
Biochemical Pathways
It is involved in various chemical reactions due to its structural features.
Result of Action
1,1,1-Trifluoro-3,3-dimethoxypropane can be used in the synthesis of various fluoro-functionalized imidazoles and benzimidazoles. These compounds are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals.
Action Environment
The action, efficacy, and stability of 1,1,1-Trifluoro-3,3-dimethoxypropane can be influenced by various environmental factors . .
properties
IUPAC Name |
1,1,1-trifluoro-3,3-dimethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-9-4(10-2)3-5(6,7)8/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGIQGADPKWJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382087 | |
Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3,3-dimethoxypropane | |
CAS RN |
116586-94-8 | |
Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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